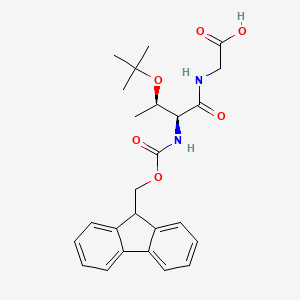

Fmoc-Thr(tBu)-Gly-OH

Description

Properties

IUPAC Name |

2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGHJBCZJAUZLV-QRQCRPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Thr(tBu)-Gly-OH chemical properties

An In-depth Technical Guide to Fmoc-Thr(tBu)-Gly-OH: Properties, Synthesis, and Application in Peptide Chemistry

Introduction

In the landscape of modern drug discovery and biochemical research, solid-phase peptide synthesis (SPPS) stands as a cornerstone technology for creating complex peptide molecules with high precision.[1] The strategic selection of building blocks is paramount to the success of this methodology. Fmoc-Thr(tBu)-Gly-OH is a specialized dipeptide derivative that serves as a critical tool for researchers. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic application, tailored for scientists and professionals in peptide chemistry and drug development.

This dipeptide incorporates the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (tBu) group to shield the hydroxyl function of the threonine side chain.[2] The use of a pre-formed dipeptide unit like Fmoc-Thr(tBu)-Gly-OH is particularly advantageous in synthesizing peptides that may be prone to aggregation or contain "difficult" sequences, thereby enhancing the efficiency and purity of the final product.[3]

Physicochemical and Quantitative Data

Fmoc-Thr(tBu)-Gly-OH is a white to off-white powder under standard conditions.[3] Its structural integrity and purity are critical for its successful application in stepwise peptide synthesis. The foundational properties are summarized below.

| Property | Value | Source(s) |

| Synonyms | Fmoc-O-(tert-butyl)-L-threoninylglycine | [3] |

| CAS Number | 1456878-79-7 | [3][4] |

| Molecular Formula | C25H30N2O6 | [3][4] |

| Molecular Weight | 454.52 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥95% (typically by HPLC) | [3] |

| Storage | Store at ≤ -10 °C, protected from moisture | [3] |

Solubility and Stability: The solubility of Fmoc-protected amino acids and peptides is a critical factor in SPPS. Fmoc-Thr(tBu)-Gly-OH is generally soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5] Inadequate solubility can lead to poor reaction kinetics and incomplete coupling, resulting in the formation of deletion sequences.[5] For long-term viability, the compound must be stored in a cool, dry environment (≤ -10 °C is recommended) to prevent degradation of the Fmoc group and hydrolysis of the peptide bond.[3]

Synthesis, Purification, and Quality Control

While commercially available, understanding the synthesis and purification of Fmoc-Thr(tBu)-Gly-OH provides valuable insight into its quality attributes. The dipeptide is typically prepared via a solution-phase coupling reaction.

Diagram 1: Chemical Structure of Fmoc-Thr(tBu)-Gly-OH

Caption: Chemical structure of Fmoc-Thr(tBu)-Gly-OH.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a general method for synthesizing the dipeptide.

-

Activation of Fmoc-Thr(tBu)-OH:

-

Dissolve Fmoc-Thr(tBu)-OH (1.0 eq) and an activating agent such as HOSu (N-Hydroxysuccinimide) (1.0 eq) in an appropriate solvent like Tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling reagent such as DCC (N,N'-Dicyclohexylcarbodiimide) (1.0 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC).

-

-

Coupling with Glycine:

-

In a separate flask, dissolve H-Gly-OH (1.1 eq) and a base such as NaHCO₃ (2.2 eq) in a mixture of THF and water.[6]

-

Add the previously prepared activated Fmoc-Thr(tBu)-ONSu solution dropwise to the glycine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.[6]

-

-

Work-up and Extraction:

-

Remove the organic solvent (THF) under reduced pressure.

-

Add water to the remaining aqueous phase and wash with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.

-

Acidify the aqueous phase to a pH of ~3 using a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent such as Ethyl Acetate (EA).

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[6]

-

Diagram 2: General Synthesis and Purification Workflow

Caption: Workflow for dipeptide synthesis and purification.

Experimental Protocol: Purification

Impurities from the synthesis can be detrimental to the final peptide purity. A solvent wash or recrystallization is a crucial final step.

-

Solvent Slurry Wash:

-

Place the crude Fmoc-Thr(tBu)-Gly-OH (100g) in a flask.

-

Add a suitable solvent such as Toluene (600ml).[7] Toluene is effective at removing non-polar impurities and residual coupling reagents.

-

Raise the temperature of the slurry to 50°C and stir for 1 hour.

-

Cool the mixture to room temperature (e.g., 30±5°C) and continue stirring for 2 hours.[7]

-

-

Isolation and Drying:

-

Filter the solid product and wash the filter cake with a small amount of fresh, cold Toluene.

-

Collect the wet cake and dry it under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[7]

-

Analytical Quality Control

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product. A reversed-phase C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA). Purity should typically be ≥95% for use in SPPS.[7]

-

Mass Spectrometry (MS): Confirms the identity of the compound by verifying its molecular weight. Electrospray ionization (ESI) is a common technique for this analysis.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed structural confirmation, ensuring the correct connectivity of atoms and the presence of the protecting groups.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Thr(tBu)-Gly-OH is as a building block in Fmoc-based SPPS.[3]

The Strategic Advantage of Dipeptide Building Blocks

The stepwise addition of single amino acids can sometimes be inefficient, particularly in sequences prone to aggregation or steric hindrance. The use of a dipeptide unit offers several advantages:

-

Overcoming Aggregation: Certain peptide sequences can fold into stable secondary structures on the resin, making the N-terminus inaccessible. Incorporating a dipeptide can disrupt these interactions, improving coupling efficiency.[9]

-

Improved Kinetics: A single coupling of a dipeptide is faster than two separate single amino acid coupling and deprotection cycles.

-

Reduced Risk of Side Reactions: For sensitive residues, incorporating them as part of a dipeptide can minimize their exposure to repeated chemical cycles, potentially reducing side reactions like racemization.

The Fmoc/tBu Orthogonal Protection Scheme

The Fmoc/tBu strategy relies on two protecting groups that are removed by different chemical mechanisms, allowing for selective deprotection.[10]

-

Fmoc Group (Base-Labile): Protects the α-amino group. It is stable to acidic conditions but is rapidly removed by a secondary amine base, typically a 20% solution of piperidine in DMF, via a β-elimination reaction.[10][11]

-

tBu Group (Acid-Labile): Protects the side-chain hydroxyl group of threonine. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final cleavage of the peptide from the resin.[2][12]

Diagram 3: SPPS Cycle for Dipeptide Incorporation

Caption: SPPS workflow for coupling Fmoc-Thr(tBu)-Gly-OH.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual coupling of Fmoc-Thr(tBu)-Gly-OH onto a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) to which the preceding amino acid has already been coupled. The resin should be swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the growing peptide chain.[13]

-

Drain the resin and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling:

-

Prepare the coupling solution: Dissolve Fmoc-Thr(tBu)-Gly-OH (3-4 eq.), a coupling activator like HBTU (3-4 eq.), and a base like DIPEA (6-8 eq.) in DMF.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. The extended time ensures efficient coupling of the bulkier dipeptide.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.[7] A negative result (beads remain colorless or yellow) indicates that no free primary amines are present and the reaction is complete.

-

If the test is positive, the coupling step should be repeated.

-

Once complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Conclusion

Fmoc-Thr(tBu)-Gly-OH is a highly valuable reagent in the field of peptide synthesis. Its well-defined chemical properties and the strategic advantages it offers as a dipeptide building block make it an indispensable tool for researchers. By enabling more efficient synthesis of complex or aggregation-prone peptides, it facilitates the development of novel peptide-based therapeutics and advanced biochemical probes.[3] The protocols and data presented in this guide serve as a foundational resource for the effective and reliable utilization of this compound in a laboratory setting.

References

-

Fmoc-Thr(tBu)-Thr(tBu)-OH. PubChem. [Link]

-

Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. AAPPTec. [Link]

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

- Method for synthesizing liraglutide.

-

Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. ACS Publications. [Link]

- Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

-

Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

-

Supporting Information. ScienceOpen. [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Fmoc-Thr(tBu)-OH. CEM Corporation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2018032521A1 - Method for synthesizing liraglutide - Google Patents [patents.google.com]

- 7. ajpamc.com [ajpamc.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 10. digital.csic.es [digital.csic.es]

- 11. chempep.com [chempep.com]

- 12. Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol [targetmol.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structure and Synthesis of Fmoc-Thr(tBu)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Dipeptides in Modern Peptide Synthesis

The precise chemical synthesis of peptides is a cornerstone of modern drug discovery, proteomics, and biomaterials science. The ability to construct these complex biomolecules with exacting sequence and stereochemical fidelity relies on the strategic use of protecting groups. Among the vast arsenal of synthetic building blocks, protected dipeptides like N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine-glycine (Fmoc-Thr(tBu)-Gly-OH) represent a critical class of reagents. These molecules are not merely intermediates but are precision tools that enhance the efficiency and purity of peptide assembly, particularly in Solid-Phase Peptide Synthesis (SPPS).

This technical guide provides a comprehensive exploration of Fmoc-Thr(tBu)-Gly-OH, delving into its molecular architecture, the rationale behind its protecting group strategy, and detailed methodologies for its synthesis and characterization. As Senior Application Scientists, our aim is to furnish fellow researchers with not only procedural steps but also the underlying chemical principles that govern the successful application of this versatile dipeptide.

The Molecular Architecture of Fmoc-Thr(tBu)-Gly-OH: A Symphony of Protection

The structure of Fmoc-Thr(tBu)-Gly-OH is a testament to the principles of orthogonal protection in organic synthesis. Each component of the molecule is deliberately chosen to facilitate controlled peptide bond formation while preventing unwanted side reactions.

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threoninyl-glycine |

| Molecular Formula | C25H30N2O6[1] |

| Molecular Weight | 454.52 g/mol [1] |

| CAS Number | 1456878-79-7[1] |

| Appearance | White to off-white powder[1] |

| Storage | ≤ -10 °C[1] |

At its core, Fmoc-Thr(tBu)-Gly-OH is a dipeptide composed of L-threonine and glycine. The strategic placement of two key protecting groups, the Fmoc group and the tert-Butyl (tBu) group, is what makes this molecule a powerful tool in peptide synthesis.

The N-Terminal Fmoc Group: A Base-Labile Guardian

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a bulky, aromatic moiety attached to the N-terminus of the threonine residue. Its primary function is to temporarily block the reactivity of the α-amino group, preventing it from participating in unwanted peptide bond formation.[2][3][4] The key characteristic of the Fmoc group is its lability under basic conditions, typically through treatment with a secondary amine like piperidine.[2][3][5] This deprotection proceeds via a β-elimination mechanism, which is a mild and highly efficient reaction, leaving acid-labile protecting groups intact.[2] This orthogonality is the foundation of the widely used Fmoc/tBu strategy in SPPS.[][7]

The Threonine Side-Chain tert-Butyl (tBu) Group: An Acid-Labile Shield

Threonine possesses a secondary hydroxyl group on its side chain, which is a reactive nucleophile that can lead to side reactions, such as O-acylation, during peptide synthesis.[8] To prevent this, the hydroxyl group is protected with a tert-butyl (tBu) ether.[9][10] The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically in the final step of peptide cleavage from the solid support.[5][9] This differential stability of the Fmoc and tBu groups is the essence of their orthogonal nature.[]

Synthesis of Fmoc-Thr(tBu)-Gly-OH: A Step-by-Step Guide

The synthesis of Fmoc-Thr(tBu)-Gly-OH is typically achieved through a solution-phase coupling reaction between an N-terminally protected threonine derivative and a C-terminally protected or unprotected glycine. The following protocol outlines a robust and reproducible method.

Logical Workflow for Fmoc-Thr(tBu)-Gly-OH Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

The Strategic Application of Fmoc-Thr(tBu)-Gly-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Introduction: Navigating the Complexities of Peptide Synthesis

In the landscape of modern drug discovery and proteomics, the synthesis of high-purity peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry has become the predominant methodology, prized for its efficiency and milder reaction conditions compared to older techniques.[1][2] However, the stepwise assembly of amino acids is not without its challenges. "Difficult" sequences, prone to aggregation and incomplete coupling reactions, can significantly impede the synthesis of the desired peptide, leading to low yields and complex purification profiles.[3][4]

This technical guide provides an in-depth exploration of a strategic building block designed to mitigate some of these challenges: the dipeptide Fmoc-Thr(tBu)-Gly-OH.[5] As researchers and drug development professionals, understanding the mechanism of action and optimal utilization of such specialized reagents is paramount to achieving synthetic success. This document will delve into the core principles of its application, provide field-proven experimental protocols, and offer insights into troubleshooting potential hurdles, all grounded in the fundamental chemistry of peptide synthesis.

The Core Principle: Orthogonal Protection and the Rationale for Dipeptide Use

The successful application of Fmoc-Thr(tBu)-Gly-OH in SPPS is rooted in the principle of orthogonal protection, a cornerstone of modern peptide chemistry.[6] This strategy employs protecting groups that are removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group of the dipeptide.[7] It is quantitatively removed at the beginning of each coupling cycle using a secondary amine, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] The aromatic nature of the Fmoc group allows for spectrophotometric monitoring of the deprotection step, providing a means to quantify the reaction progress.[9]

-

The tBu (tert-butyl) Group: Protecting the hydroxyl side chain of the threonine residue is the acid-labile tert-butyl group.[6] This group is stable to the basic conditions of Fmoc deprotection and is only removed during the final cleavage of the peptide from the solid support, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).[9] The presence of the tBu group is critical to prevent side reactions such as O-acylation by the activated carboxyl group of an incoming amino acid.[6]

The use of a dipeptide unit like Fmoc-Thr(tBu)-Gly-OH offers several advantages over the sequential coupling of individual amino acids, particularly in overcoming challenges associated with "difficult sequences":

-

Mitigation of Aggregation: The Thr-Gly sequence can be prone to the formation of secondary structures, such as β-sheets, which can lead to peptide aggregation on the solid support.[4] Introducing this sequence as a pre-formed dipeptide can disrupt the propagation of these structures.

-

Overcoming Steric Hindrance: The coupling of an amino acid to a resin-bound threonine can sometimes be challenging due to steric hindrance from the threonine side chain. By incorporating the subsequent glycine residue in the same building block, this potentially difficult coupling step is bypassed.

-

Prevention of Diketopiperazine Formation: Dipeptide sequences, particularly those ending in proline or glycine, are susceptible to intramolecular cyclization to form diketopiperazines, leading to chain termination and cleavage from the resin.[10][11] While the Thr-Gly sequence is not as prone to this as others, the use of a pre-formed dipeptide can, in some cases, reduce the risk by minimizing the time the deprotected dipeptide is exposed on the resin before the next coupling step.[1]

Physicochemical Properties and Handling

While comprehensive, publicly available quantitative data for Fmoc-Thr(tBu)-Gly-OH is limited, its physical and chemical properties can be inferred from its constituent parts and information from suppliers.

| Property | Value/Information | Source |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [12] |

| Molecular Weight | 454.52 g/mol | [12] |

| Appearance | White to off-white powder | [12] |

| Purity | Typically ≥95% | [12] |

| Storage | Store at ≤ -10 °C | [12] |

| Solubility | Expected to be soluble in common SPPS solvents such as DMF and N-methyl-2-pyrrolidone (NMP). Empirical determination is recommended for optimal concentration in coupling reactions. | [13][14] |

Note: The solubility of Fmoc-protected amino acids and dipeptides is a critical factor for efficient coupling.[13] It is always advisable to perform a small-scale solubility test in the chosen solvent to determine the optimal concentration before initiating the synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for the incorporation of Fmoc-Thr(tBu)-Gly-OH into a growing peptide chain. These steps are presented as a self-validating system, where successful completion of each stage is a prerequisite for the next, ensuring the integrity of the final product.

Diagram of the Core SPPS Cycle

Caption: A simplified workflow of a single SPPS cycle.

Protocol 1: Manual SPPS using HBTU/DIPEA

This protocol details the manual coupling of Fmoc-Thr(tBu)-Gly-OH using the common activating agent HBTU.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Thr(tBu)-Gly-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM (Dichloromethane)

-

Reaction vessel for manual synthesis

Procedure:

-

Resin Preparation:

-

Ensure the Fmoc group from the previously coupled amino acid has been completely removed by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation of Fmoc-Thr(tBu)-Gly-OH:

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-Gly-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a second coupling can be performed.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

A final wash with DCM can be performed before proceeding to the next deprotection step.

-

Protocol 2: Manual SPPS using HATU/DIPEA

This protocol utilizes HATU, a more reactive coupling agent that is often beneficial for sterically hindered couplings.

Materials:

-

As per Protocol 1, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) replacing HBTU.

Procedure:

-

Resin Preparation:

-

Follow step 1 of Protocol 1.

-

-

Activation of Fmoc-Thr(tBu)-Gly-OH:

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-Gly-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing:

-

Follow step 4 of Protocol 1.

-

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are some common issues and strategies to address them, reflecting a Senior Application Scientist's experience.

| Problem | Potential Cause | Recommended Action |

| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time- Steric hindrance- Peptide aggregation | - Extend the coupling time.- Perform a second coupling with freshly prepared activated dipeptide.- Consider switching to a more reactive coupling reagent like HATU if not already in use.- If aggregation is suspected, consider using a more polar solvent like NMP or adding a chaotropic salt to the washing steps. |

| Low Yield of Final Peptide | - Diketopiperazine formation- Incomplete deprotection in previous steps | - While less common with Thr-Gly, if suspected, consider using a 2-chlorotrityl chloride resin which is more sterically hindered and can suppress this side reaction.- Ensure complete Fmoc deprotection by monitoring the UV absorbance of the piperidine solution. |

| Side Reactions | - O-acylation of unprotected Threonine- Racemization | - The tBu protection on Threonine should prevent O-acylation. Ensure the quality of the Fmoc-Thr(tBu)-Gly-OH.- To minimize racemization, avoid prolonged pre-activation times and the use of excessive base. Using an additive like OxymaPure® with a carbodiimide-based coupling (e.g., DIC) can also suppress racemization.[6] |

Mechanism of Action: A Visual Guide

Fmoc Deprotection

Caption: Mechanism of Fmoc deprotection using piperidine.

Peptide Coupling with HBTU

Caption: Simplified mechanism of peptide coupling using HBTU.

Conclusion

Fmoc-Thr(tBu)-Gly-OH is a valuable tool in the arsenal of the peptide chemist. Its strategic use can circumvent common synthetic hurdles associated with the Thr-Gly motif, leading to higher purity and yield of the target peptide. By understanding the underlying chemical principles, adhering to robust protocols, and applying logical troubleshooting strategies, researchers and drug development professionals can effectively leverage this dipeptide to streamline the synthesis of complex and challenging peptides. The insights and protocols provided in this guide are intended to serve as a comprehensive resource to that end, fostering greater success in the demanding yet rewarding field of peptide synthesis.

References

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

-

PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. [Link]

-

Springer Nature. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

-

Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

-

Severn Biotech. (n.d.). Fmoc-Thr(tBu)-OH 99%_sds. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. [Link]

-

ResearchGate. (n.d.). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using...[Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol [targetmol.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc-tBu-Gly-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Role of the tert-Butyl Protecting Group in Fmoc-Thr(tBu)-Gly-OH

Introduction: The Strategic Imperative of Side-Chain Protection in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the ultimate success of assembling a target peptide with high fidelity hinges on a meticulously planned protecting group strategy. The use of protected amino acid derivatives, such as Fmoc-Thr(tBu)-Gly-OH, is not merely a procedural step but a cornerstone of modern peptide chemistry. This guide provides a comprehensive exploration of the pivotal role of the tert-butyl (tBu) protecting group on the threonine side chain within the context of the widely adopted Fmoc/tBu orthogonal strategy. We will delve into the chemical principles, practical methodologies, and critical considerations for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides.

The threonine residue, with its secondary hydroxyl group, presents a unique challenge in peptide synthesis. This nucleophilic side chain can engage in undesirable reactions, such as O-acylation, during the activation and coupling of subsequent amino acids, leading to the formation of deletion sequences and other impurities.[1][2] The strategic implementation of the tBu protecting group effectively masks this reactivity, ensuring the integrity of the growing peptide chain.

The Cornerstone of Modern SPPS: The Fmoc/tBu Orthogonal Strategy

The elegance of the Fmoc/tBu strategy lies in its orthogonality, a concept fundamental to multi-step chemical synthesis.[3][4][5] This approach utilizes two distinct classes of protecting groups that can be removed under mutually exclusive conditions.

-

The Fmoc Group (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group shields the α-amino group of the amino acid. It is stable to acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][8]

-

The tBu Group (tert-Butyl): This acid-labile protecting group is employed to mask the reactive side chains of various amino acids, including the hydroxyl group of threonine. The tBu group is exceptionally stable to the basic conditions used for Fmoc deprotection, yet it can be efficiently removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[9]

This orthogonal pairing allows for the selective deprotection of the N-terminus for chain elongation without premature cleavage of the side-chain protecting groups, a critical factor in achieving high-purity synthetic peptides.[3][10]

The Chemistry of the tert-Butyl Group in Threonine Protection

The tert-butyl group is introduced onto the hydroxyl side chain of threonine to form a tert-butyl ether. This is typically achieved during the synthesis of the Fmoc-Thr(tBu)-OH building block. A common synthetic route involves the reaction of L-threonine with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ether.[11] The resulting Thr(tBu) is then N-terminally protected with the Fmoc group.

The bulky nature of the tBu group provides steric hindrance that physically blocks the hydroxyl group from participating in unwanted side reactions. Furthermore, the ether linkage is chemically robust and inert to the nucleophilic and basic conditions encountered during the repetitive cycles of Fmoc deprotection and amino acid coupling in SPPS.[12]

Experimental Workflow: The Synthesis of a Dipeptide using Fmoc-Thr(tBu)-OH

The following section outlines a detailed, step-by-step methodology for the synthesis of the dipeptide Thr-Gly on a solid support, illustrating the practical application of Fmoc-Thr(tBu)-OH.

Diagram of the SPPS Cycle

Caption: A generalized workflow for the solid-phase synthesis of a dipeptide using Fmoc-Thr(tBu)-OH.

Materials and Reagents

| Reagent | Supplier | Purity |

| Fmoc-Gly-Wang Resin | Commercial Source | >99% |

| Fmoc-Thr(tBu)-OH | Commercial Source | >99% |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Anhydrous |

| Piperidine | Reagent Grade | >99% |

| HBTU | Commercial Source | >98% |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | >99.5% |

| Dichloromethane (DCM) | ACS Grade | >99.5% |

| Trifluoroacetic Acid (TFA) | Reagent Grade | >99% |

| Triisopropylsilane (TIS) | Reagent Grade | >98% |

| Water | HPLC Grade | - |

| Diethyl Ether | ACS Grade | Anhydrous |

Step-by-Step Protocol

1. Resin Swelling and Preparation:

-

Place Fmoc-Gly-Wang resin (0.1 mmol) in a reaction vessel.

-

Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.[8][13]

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Thr(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).[14]

-

Add DIPEA (0.8 mmol, 8 equivalents) to the solution and pre-activate for 2-3 minutes.[15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of resin beads (a few beads).[16][17][18]

-

Wash the beads with DMF and then DCM.

-

Perform a Kaiser test to check for the presence of free primary amines.[16][19]

-

A blue color indicates an incomplete reaction, requiring a recoupling step.

-

A yellow or colorless result signifies a complete reaction.

-

5. Final Cleavage and Deprotection:

Caption: Mechanism of tBu group cleavage and cation scavenging.

-

Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[20][21][22]

-

Add the cleavage cocktail (5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (40 mL).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

Post-Synthesis Analysis and Purification

1. Mass Spectrometry Analysis:

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the desired dipeptide.[23][24][25][26][27]

2. HPLC Purification:

-

Dissolve the crude peptide in an appropriate solvent system.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[28][29][30][31][32]

-

A typical gradient of acetonitrile in water with 0.1% TFA is used to elute the peptide from a C18 column.[28][29]

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified dipeptide.

The Critical Role of Scavengers in tBu Deprotection

During the acidic cleavage of the tBu group, a highly reactive tert-butyl cation is generated.[10] This electrophilic species can react with nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to undesired side products.[1] To prevent this, scavengers are added to the cleavage cocktail.[33][34]

-

Triisopropylsilane (TIS): A highly effective scavenger that reduces the tBu cation to the inert gas isobutane.

-

Water: Can act as a scavenger by reacting with the tBu cation to form tert-butanol.[20]

The choice and composition of the cleavage cocktail are critical and should be tailored to the specific amino acid sequence of the peptide being synthesized.[20][21]

Troubleshooting and Mitigation of Side Reactions

While the Fmoc/tBu strategy is robust, certain side reactions can occur. Understanding these potential pitfalls is key to successful peptide synthesis.

-

Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling. This can be addressed by recoupling, using a more potent activating agent, or increasing the reaction time.

-

Racemization: The risk of racemization is minimized by using urethane-based protecting groups like Fmoc and appropriate coupling reagents such as HBTU.[35]

-

Aspartimide Formation: For peptides containing aspartic acid, base-catalyzed aspartimide formation can be a significant side reaction.[1][36][37][38] Using a milder base for Fmoc deprotection or protecting the aspartic acid side chain with a more sterically hindered group can mitigate this issue.

Conclusion: The Indispensable Nature of the tBu Protecting Group

The tert-butyl protecting group is an essential tool in the arsenal of the peptide chemist. Its stability under the basic conditions of Fmoc deprotection and its clean, acid-labile cleavage make it an ideal choice for protecting the hydroxyl side chain of threonine in the Fmoc/tBu SPPS strategy. The use of Fmoc-Thr(tBu)-OH, coupled with a well-designed synthetic protocol and appropriate analytical oversight, enables the routine synthesis of complex peptides with high purity and yield, paving the way for advancements in drug discovery and biomedical research.

References

- Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics. (n.d.).

- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (n.d.). BenchChem.

- Overview of peptide and protein analysis by mass spectrometry. (2010). Current Protocols in Protein Science.

- Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent.

- What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs.

- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.

- Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate.

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library.

- HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.

- N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec.

- Mass spectrometry of peptides and proteins. (2004). Analytica Chimica Acta.

- Peptide Identification Using Tandem Mass Spectrometry. (2023). JoVE.

- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry.

- Peptide Purification. (n.d.). AAPPTec.

- HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate.

- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis. (n.d.). BenchChem.

- Application Notes and Protocols for HBTU Coupling Reactions. (n.d.). BenchChem.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PubMed Central.

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). AAPPTec.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.

- Cleavage Cocktail Selection. (n.d.). CDN.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.

- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications.

- Synthesis method of Fmoc-O-tert-butyl-L-threoninol. (n.d.). Google Patents.

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (n.d.). ResearchGate.

- Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis. (n.d.). TargetMol.

- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). SYNFORM.

- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. (2010). PubMed Central.

- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Creative Peptides.

- Methods for Removing the Fmoc Group. (n.d.). Springer.

- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.

- HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube.

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Cleavage Cocktails; Reagent B. (n.d.). AAPPTec.

- Greening peptide chemistry by using NBP as solvent for SPPS. (2022). Lund University Publications.

- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

- Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. (n.d.). Advanced ChemTech.

- Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. (n.d.). Indian Academy of Sciences.

- The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. (n.d.). ResearchGate.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. (n.d.). PubMed.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec.

- Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015). Chemistry Stack Exchange.

Sources

- 1. peptide.com [peptide.com]

- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol [targetmol.com]

- 10. peptide.com [peptide.com]

- 11. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. peptide.com [peptide.com]

- 19. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics [en.biotech-pack.com]

- 24. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 26. research.cbc.osu.edu [research.cbc.osu.edu]

- 27. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]

- 28. agilent.com [agilent.com]

- 29. lcms.cz [lcms.cz]

- 30. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. peptide.com [peptide.com]

- 32. researchgate.net [researchgate.net]

- 33. peptide.com [peptide.com]

- 34. documents.thermofisher.com [documents.thermofisher.com]

- 35. bachem.com [bachem.com]

- 36. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. repository.ubn.ru.nl [repository.ubn.ru.nl]

Foreword: From Building Block to Therapeutic Agent

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-Thr(tBu)-Gly-OH

In the intricate world of peptide synthesis, the success of assembling a target sequence hinges on the precise and predictable behavior of its constituent building blocks. Among these, Fmoc-protected dipeptides like Fmoc-Thr(tBu)-Gly-OH represent a critical class of reagents, enabling the efficient incorporation of specific two-residue motifs. However, the most elegant synthetic strategy can be thwarted by a fundamental, yet often overlooked, parameter: solubility. This guide provides an in-depth exploration of the solubility characteristics of Fmoc-Thr(tBu)-Gly-OH, moving beyond mere data points to explain the underlying physicochemical principles. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to anticipate challenges, optimize reaction conditions, and ensure the integrity of their synthetic workflows.

Physicochemical Profile of Fmoc-Thr(tBu)-Gly-OH

Fmoc-Thr(tBu)-Gly-OH, with the chemical formula C₂₅H₃₀N₂O₆ and a molecular weight of 454.52 g/mol , is a dipeptide derivative essential for solid-phase peptide synthesis (SPPS).[1] Its structure is a composite of features that directly govern its solubility:

-

The Fmoc Group (9-fluorenylmethoxycarbonyl): This large, aromatic, and highly hydrophobic protecting group is the primary determinant of the molecule's poor aqueous solubility.[2] While essential for the Fmoc/tBu synthesis strategy, it dominates the molecule's character, favoring dissolution in organic media.

-

The Threonine Residue with tert-Butyl (tBu) Protection: The threonine residue itself is polar, but its hydroxyl group is masked by a bulky, nonpolar tert-butyl ether. This side-chain protection further amplifies the molecule's hydrophobic nature. Furthermore, as a β-branched amino acid, it can contribute to aggregation and reduced solubility, particularly within a growing peptide chain.[3]

-

The Glycine Residue: As the simplest amino acid, glycine is small and conformationally flexible, which can aid in disrupting intermolecular interactions that might otherwise reduce solubility.

-

The C-Terminal Carboxylic Acid: The free carboxylic acid group provides a site for ionization. At neutral or basic pH, it exists as a carboxylate anion, introducing a degree of polarity. However, this single charged group is often insufficient to overcome the profound hydrophobicity of the Fmoc and tBu groups.

The interplay of these structural elements renders Fmoc-Thr(tBu)-Gly-OH a classic example of a water-insoluble building block, necessitating the use of polar aprotic organic solvents for its effective application in synthesis.[4]

Theoretical Solubility Framework: A Predictive Analysis

A foundational approach to predicting peptide solubility involves assessing the overall charge of the molecule.[5]

-

Assign Charge Values:

-

Acidic residues (Asp, Glu) and the C-terminal -COOH are assigned a value of -1.

-

Basic residues (Arg, Lys, His) and the N-terminal -NH₂ are assigned a value of +1.

-

-

Calculate Net Charge: For Fmoc-Thr(tBu)-Gly-OH, the N-terminus is protected by the Fmoc group (neutral), and the side chain of Threonine is protected (neutral). The only ionizable group is the C-terminal carboxylic acid.

-

Net Charge at neutral pH (≈7): -1

-

Although the molecule has a net negative charge, its solubility behavior does not align with typical "acidic" peptides. The overwhelming hydrophobic surface area of the Fmoc and tBu groups negates the solubilizing effect of a single carboxylate group. Therefore, for practical purposes, Fmoc-Thr(tBu)-Gly-OH should be treated as a neutral, hydrophobic compound, for which dissolution in aqueous buffers will be minimal.[6][7] This necessitates the use of organic solvents.

Solubility Profile in Common Laboratory Solvents

While exhaustive quantitative data for this specific dipeptide is not widely published, a reliable solubility profile can be constructed from data on structurally similar compounds, such as Fmoc-Thr(tBu)-OH, and general principles of Fmoc-amino acid chemistry.[8][9]

| Solvent | Type | Expected Solubility | Rationale & Expert Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is the workhorse solvent for SPPS due to its excellent ability to solvate protected amino acids and peptide chains.[8] Fmoc-Thr(tBu)-OH is reported to be "clearly soluble" at 0.5 M in DMF.[8] Similar high solubility is expected for the dipeptide. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very High | NMP is often a superior solvent to DMF, particularly for preventing aggregation and solvating difficult or hydrophobic sequences.[3][9] It should be considered the primary choice if any solubility issues are encountered with DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is an exceptionally strong solvent for a wide range of organic molecules. Fmoc-Thr(tBu)-OH is soluble in DMSO at concentrations up to 100 mg/mL.[10][11] It is an excellent choice for preparing high-concentration stock solutions, though its high boiling point can complicate removal. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Sparingly Soluble | DCM is generally a poor solvent for Fmoc-protected amino acids due to their polarity and hydrogen bonding capabilities.[9] It is not recommended as a primary solvent for coupling reactions involving this dipeptide. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Acetonitrile is less polar than DMF or DMSO and is expected to be a less effective solvent for this compound. It may be used in solvent mixtures but is unlikely to be sufficient on its own. |

| Water / Aqueous Buffers | Polar Protic | Very Low / Insoluble | The large, nonpolar Fmoc and tBu groups render the molecule insoluble in water.[4][12] Adjusting the pH to deprotonate the carboxylic acid may slightly increase solubility but not to a practical level for synthesis. |

| Alcohols (MeOH, EtOH, IPA) | Polar Protic | Low to Moderate | While more effective than water, simple alcohols are generally not strong enough solvents for achieving the high concentrations required for efficient SPPS coupling. |

Note: The solubility of Fmoc-protected amino acids can be influenced by factors such as solvent purity, ambient temperature, and the specific crystalline form of the solute.[8] A small-scale solubility test is always recommended before committing a large quantity of material.

Experimental Protocol for Solubility Determination

A self-validating, gravimetric approach is the gold standard for accurately determining the solubility of a compound like Fmoc-Thr(tBu)-Gly-OH in a given solvent. This protocol ensures reproducibility and accuracy.

Objective: To determine the saturation solubility (mg/mL) of Fmoc-Thr(tBu)-Gly-OH in a selected solvent at a defined temperature.

Materials:

-

Fmoc-Thr(tBu)-Gly-OH

-

Selected solvent (e.g., HPLC-grade DMF)

-

Analytical balance (±0.1 mg precision)

-

Vials with screw caps

-

Vortex mixer and/or sonicator

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass weighing dishes or vials

-

Vacuum evaporator (e.g., SpeedVac) or vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Fmoc-Thr(tBu)-Gly-OH to a vial (e.g., 200 mg).

-

Add a known volume of the solvent (e.g., 2.0 mL). The goal is to have a significant amount of undissolved solid remaining.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. Intermittent agitation is crucial.

-

-

Separation of Saturated Supernatant:

-

Allow the vial to stand undisturbed for 1-2 hours for the excess solid to settle.

-

Carefully draw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette, avoiding any solid particles.

-

For complete removal of particulates, pass the supernatant through a 0.2 μm syringe filter into a pre-weighed, labeled weighing dish.

-

-

Solvent Evaporation:

-

Place the weighing dish containing the filtered solution into a vacuum evaporator or a vacuum oven at a moderate temperature until all the solvent has been removed.

-

-

Gravimetric Analysis:

-

Once completely dry, place the weighing dish in a desiccator to cool to room temperature.

-

Weigh the dish on an analytical balance.

-

Return the dish to the vacuum oven for another 1-2 hours, cool, and re-weigh. Repeat this process until a constant weight is achieved (e.g., two consecutive readings within ±0.1 mg).[8]

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final constant weight.

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant evaporated (mL)

-

This workflow is visualized in the diagram below.

Caption: Fig 1. Experimental workflow for solubility determination.

Implications and Troubleshooting in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-Thr(tBu)-Gly-OH is not merely an academic parameter; it is a direct determinant of synthetic success. Inadequate solubility during the coupling step is a primary cause of failed or low-purity syntheses.[8]

Consequences of Poor Solubility:

-

Incomplete Coupling: If the activated dipeptide is not fully dissolved, its effective concentration in the reaction solution is lowered, leading to slow and incomplete reactions. This results in the formation of deletion sequences (peptides lacking the Thr-Gly motif).[3]

-

Precipitation on Resin: The activated species may precipitate out of solution onto the resin beads, physically blocking reactive sites and preventing further coupling.

-

Aggregation: Poor solvation can promote the aggregation of the growing peptide chain on the solid support, further hindering reaction efficiency.[8]

The following diagram outlines a logical workflow for troubleshooting solubility-related issues during an SPPS coupling step.

Caption: Fig 2. Troubleshooting workflow for SPPS coupling issues.

Field-Proven Optimization Strategies:

-

Solvent Choice: As a first-line strategy, switching from DMF to NMP can significantly improve solvation of both the protected dipeptide and the resin-bound peptide chain.[3]

-

Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can increase both the solubility of the reagent and the rate of the reaction.[3]

-

Sonication: Applying sonication during the dissolution of the dipeptide in the coupling solvent can help break up aggregates and ensure a truly homogenous solution before it is added to the resin.[6][7]

-

Chaotropic Salts: The addition of salts like LiCl to the coupling solution can disrupt secondary structures in the growing peptide, improving the accessibility of the N-terminal amine for reaction.[3]

Conclusion

Fmoc-Thr(tBu)-Gly-OH is a hydrophobic dipeptide derivative whose solubility is dominated by its protecting groups. It exhibits high solubility in polar aprotic solvents like DMF, NMP, and DMSO, and is practically insoluble in aqueous media. A thorough understanding of these characteristics is paramount for its successful application in solid-phase peptide synthesis. By selecting appropriate solvents, employing proven optimization techniques such as elevated temperature and sonication, and having robust troubleshooting protocols in place, researchers can effectively mitigate the risks associated with poor solubility, thereby ensuring higher yields, greater purity, and the successful synthesis of their target peptides.

References

-

Bio Basic. (n.d.). Peptide Solubility. Retrieved from Bio Basic Inc. URL: [Link]

-

SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved from SB-PEPTIDE. URL: [Link]

-

GenScript. (2020). Peptide Solubility Guidelines. Retrieved from GenScript. URL: [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT. URL: [Link]

-

Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. URL: [Link]

-

Handa, H., & Yoshiya, T. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. URL: [Link]

-

Rosen, M. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. URL: [Link]

-

ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from ResearchGate. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. digital.csic.es [digital.csic.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biobasic.com [biobasic.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. jpt.com [jpt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol [targetmol.com]

- 12. openaccesspub.org [openaccesspub.org]

Introduction: The Strategic Advantage of Dipeptide Building Blocks

An In-Depth Technical Guide to Fmoc-Thr(tBu)-Gly-OH: Specifications and Applications in Peptide Synthesis

In the intricate field of solid-phase peptide synthesis (SPPS), efficiency, purity, and the circumvention of challenging sequences are paramount. Fmoc-Thr(tBu)-Gly-OH is a protected dipeptide that serves as a strategic building block for researchers and drug development professionals. Its primary utility lies in the Fmoc/tBu orthogonal synthesis strategy, a cornerstone of modern peptide chemistry.[1] This approach leverages the base-labile N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary amino-terminal protection and acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ether on the threonine residue.[2][3]

The use of a dipeptide unit like Fmoc-Thr(tBu)-Gly-OH offers distinct advantages over the sequential coupling of individual amino acids. It can help to overcome difficult coupling steps, reduce the total number of synthesis cycles, and potentially mitigate aggregation issues associated with certain peptide sequences. This guide provides a comprehensive overview of the physicochemical properties of Fmoc-Thr(tBu)-Gly-OH, a mechanistic rationale for its protecting groups, and detailed protocols for its application in SPPS.

Core Physicochemical Specifications

The reliable application of any reagent in a synthesis workflow begins with a thorough understanding of its physical and chemical properties. These specifications are critical for proper handling, storage, and calculating stoichiometries in reaction protocols.

Chemical Structure and Identity

The structure of Fmoc-Thr(tBu)-Gly-OH incorporates the temporary Fmoc protecting group on the threonine's alpha-amino group, the permanent tBu protecting group on the threonine's side-chain hydroxyl, and a C-terminal glycine residue with a free carboxylic acid.

Caption: Orthogonal deprotection scheme in Fmoc/tBu SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Thr(tBu)-Gly-OH into a growing peptide chain follows the standard rhythmic cycle of SPPS: deprotection, washing, coupling, and washing.

Caption: Core workflow for one cycle of dipeptide addition in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-Thr(tBu)-Gly-OH

This protocol describes a standard procedure for coupling the dipeptide onto a resin-bound peptide with a free N-terminal amine, using HBTU/DIPEA activation.

Materials:

-

Fmoc-Thr(tBu)-Gly-OH

-

Peptide-resin with a free amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel for manual or automated synthesis

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (as described in Protocol 3.2) and the resin has been thoroughly washed with DMF to remove residual piperidine.

-

Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-Gly-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture.

-

Expert Insight: This pre-activation step, typically lasting 2-5 minutes, allows for the formation of the reactive HOBt ester of the dipeptide's carboxylic acid. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and drive the activation. [4]3. Coupling Reaction: Add the activated dipeptide solution to the washed peptide-resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

-

-

Monitoring the Coupling (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling reaction may be extended or repeated. [4]5. Washing: After the coupling is complete, drain the reaction solution. Wash the peptide-resin extensively with DMF (5-6 times) to completely remove unreacted reagents and by-products.

Detailed Experimental Protocol: N-Terminal Fmoc Deprotection

This protocol is used to remove the Fmoc group from the newly coupled Thr residue, preparing the peptide chain for the next coupling cycle.

Materials:

-

Peptide-resin with N-terminal Fmoc-Thr(tBu)-Gly attached

-

20% (v/v) Piperidine in DMF

-

DMF, peptide synthesis grade

Procedure:

-

Initial Treatment: Add the 20% piperidine/DMF solution to the peptide-resin and agitate for 2-5 minutes. Drain the solution. [5] * Expert Insight: This first short treatment removes a significant portion of the Fmoc groups and washes away the resulting dibenzofulvene-piperidine adduct, preventing potential side reactions.

-

Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for an additional 7-15 minutes to ensure complete deprotection. [6][5]3. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction. The resin now has a free N-terminal amine and is ready for the next cycle.

Quality Control & Final Cleavage

Analytical Characterization: Throughout the synthesis and upon its completion, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for quality control. Reverse-phase HPLC is used to assess the purity of the crude peptide after cleavage, while MS is used to confirm that the final product has the correct molecular weight, verifying the sequence integrity. [7][8] Final Cleavage from Resin: Once the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the tBu on Threonine) are removed simultaneously. This is typically achieved with a cleavage cocktail containing a strong acid. [9]A common cocktail is Reagent K, which consists of TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and ethanedithiol (2.5%). [10]The TFA performs the cleavage, while the other components act as scavengers to trap the reactive tBu cations and other protecting group remnants. [1]

Conclusion

Fmoc-Thr(tBu)-Gly-OH is a highly valuable reagent for peptide chemists. It provides a strategic advantage by simplifying the synthesis process, particularly for sequences containing the Thr-Gly motif. Its design is perfectly aligned with the robust and widely practiced Fmoc/tBu orthogonal strategy. A thorough understanding of its physicochemical properties, the mechanistic basis of its protecting groups, and the detailed protocols for its use are essential for leveraging this dipeptide to its full potential in the development of novel peptide therapeutics and research tools.

References

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Kim, H. Y., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

Brik, A., et al. (2000). Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. The Journal of Organic Chemistry, 65(12), 3829-3835. Retrieved from [Link]

-

Regis Technologies. (n.d.). Chiral Separation of FMOC-Protected Amino Acids. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

Kumar, A., et al. (2021). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. RSC Advances, 11(41), 25336-25345. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Thr(tBu)-Phe-Thr-OH. Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Qiu, X. L., et al. (2012). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of Organic Chemistry, 77(17), 7441-7449. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: Navigating the Challenges of Peptide Synthesis

An In-depth Technical Guide to Fmoc-Thr(tBu)-Gly-OH in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the creation of complex peptide chains for research, diagnostics, and therapeutic applications.[1][2] The most prevalent method, Fmoc/tBu chemistry, relies on the sequential addition of amino acids to a growing chain anchored on a solid resin support.[3][4] While elegant in principle, this process is not without its challenges. As a peptide chain elongates, particularly between 5 and 20 residues, it can fold into secondary structures like β-sheets, leading to intermolecular aggregation.[5][6] This aggregation can physically block reactive sites, causing incomplete reactions, difficult deprotections, and ultimately, low yields of the desired peptide.

To circumvent these issues, experienced peptide chemists employ strategic tools. One of the most effective is the use of pre-formed, protected dipeptide building blocks. This guide provides a comprehensive, field-proven overview of one such critical tool: Fmoc-Thr(tBu)-Gly-OH . We will explore the chemical rationale behind its use, provide detailed protocols for its application, and discuss the expert insights necessary for its successful integration into your synthesis workflow.

Section 1: Understanding the Building Block: Fmoc-Thr(tBu)-Gly-OH

Fmoc-Thr(tBu)-Gly-OH is a protected dipeptide derivative specifically designed for use in Fmoc-based SPPS.[7][8] Its structure consists of a threonine (Thr) residue, whose side-chain hydroxyl group is protected by an acid-labile tert-butyl (tBu) group, linked to a glycine (Gly) residue. The N-terminus of the threonine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[7][9]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its correct application.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonyl-glycine |

| Molecular Formula | C25H30N2O6 |

| Molecular Weight | 454.52 g/mol [8] |

| CAS Number | 1456878-79-7[8] |

| Appearance | White to off-white solid/powder |

| Storage Conditions | 2–8 °C, sealed from moisture |

The Strategic Advantage of Dipeptide Use

Employing Fmoc-Thr(tBu)-Gly-OH is not merely a convenience; it is a deliberate strategy to preemptively solve common and severe SPPS problems.

-

Mitigating Aggregation : The primary driver for using dipeptides is to disrupt the formation of secondary structures that cause aggregation.[5][10] By introducing two amino acids at once, the regular hydrogen bonding pattern of the growing peptide backbone is interrupted, keeping the chain more solvated and accessible for subsequent reactions. This is particularly effective in sequences known to be hydrophobic or aggregation-prone.[6]

-

Preventing Diketopiperazine Formation : When building a peptide chain, the dipeptidyl-resin stage is highly susceptible to an intramolecular side reaction where the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[5][11] This is a major source of yield loss, especially when Proline or Glycine are in the first two positions.[5] By coupling a pre-formed dipeptide to the resin-bound amino acid, the problematic dipeptidyl-resin intermediate is bypassed entirely.

-

Improving Efficiency : The use of a dipeptide building block accelerates the overall synthesis process by accomplishing two coupling cycles in a single step. This reduces the number of deprotection and coupling steps, saving time, solvents, and reagents.

Section 2: The Core Workflow: The Fmoc/tBu SPPS Cycle

The power of Fmoc-Thr(tBu)-Gly-OH is realized within the context of the standard Fmoc/tBu SPPS cycle. This orthogonal strategy uses a base-labile group (Fmoc) for temporary N-terminal protection and acid-labile groups (like tBu) for semi-permanent side-chain protection.[3][9] The cycle is a robust, iterative process.

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Section 3: Detailed Experimental Protocol: Incorporating Fmoc-Thr(tBu)-Gly-OH

This protocol details the manual incorporation of Fmoc-Thr(tBu)-Gly-OH into a growing peptide chain on a solid support. It assumes the synthesis has already begun and the N-terminal of the resin-bound peptide is currently Fmoc-protected.

Materials and Reagents

| Reagent | Purpose | Typical Grade |

| Peptide Synthesis Resin | Solid support for peptide chain | e.g., Rink Amide, Wang, 2-CTC |

| Fmoc-Thr(tBu)-Gly-OH | Dipeptide building block | ≥98% Purity |

| N,N-Dimethylformamide (DMF) | Primary reaction and wash solvent | Peptide synthesis grade |